molecular formula C16H12O4 B045985 8-Methylxanthen-9-one-4-acetic acid CAS No. 117570-76-0

8-Methylxanthen-9-one-4-acetic acid

Cat. No. B045985
M. Wt: 268.26 g/mol
InChI Key: LOMULPZJAGQWGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 8-Methylxanthen-9-one-4-acetic acid and related compounds involves catalytic and solvent-free conditions. Acetic acid has been used as an efficient catalyst for the synthesis of 1,8-dioxo-octahydroxanthenes and 1,8-dioxo-decahydroacridines, showcasing the versatility of simple reagents in producing complex structures under mild conditions (Hazeri et al., 2015). Additionally, imidazol-1-yl-acetic acid has been introduced as a novel green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes, highlighting the trend towards more sustainable and environmentally friendly synthetic methods (Nazari et al., 2014).

Molecular Structure Analysis

The molecular structure of xanthene derivatives, including 8-Methylxanthen-9-one-4-acetic acid, is characterized by the presence of a three-ring system. The structure of these molecules has been elucidated through techniques such as X-ray crystallography, demonstrating the arrangement of atoms and the configuration of substituents which are crucial for their biological activity and chemical properties (Luna et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 8-Methylxanthen-9-one-4-acetic acid and its derivatives include a range of transformations, such as cyclizations, homologations, and substitutions, which are fundamental to modifying their structure and enhancing their biological activities. For example, efficient synthesis of xanthene derivatives through two-carbon homologation highlights the chemical flexibility and reactivity of this class of compounds (Prashad et al., 2004).

Scientific Research Applications

Scientometric Review of Herbicide Toxicity Studies

A scientometric review analyzed global trends in research on the toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide with similarities in use and environmental impact considerations to xanthene derivatives. The study emphasizes the rapid advancement in toxicological research, highlighting the United States, Canada, and China as leading contributors. This work underlines the shift towards understanding the molecular biology aspects, including gene expression and the impacts of herbicide resistance, suggesting a broader research interest in the environmental and health implications of chemical compounds used in agriculture (Zuanazzi, Ghisi, & Oliveira, 2020).

Acetic Acid in Yeast Cell Death Regulation

Research on acetic acid's role in yeast cell death provides insights into the biochemical and genetic mechanisms underlying its impact, which could be analogous to exploring the biological interactions of "8-Methylxanthen-9-one-4-acetic acid." The study discusses how acetic acid influences cellular functions and highlights its potential applications in biotechnology and biomedicine, reflecting the scientific interest in understanding how similar compounds modulate cellular processes (Chaves et al., 2021).

Wastewater Treatment in Pesticide Production

A review on treating pesticide production wastewater discussed the challenges of removing toxic pollutants, including various acids, from industrial effluents. This research can indirectly inform applications of "8-Methylxanthen-9-one-4-acetic acid" by highlighting methodologies for dealing with complex chemical pollutants in water sources, pointing to environmental protection and sustainability concerns (Goodwin et al., 2018).

Methanogenic Pathways and Carbon Isotopic Signatures

Investigations into methanogenic pathways using stable carbon isotopic signatures offer a glimpse into biochemical processes relevant to environmental science. Understanding these pathways can provide a foundation for exploring the environmental fate and biodegradation potential of compounds like "8-Methylxanthen-9-one-4-acetic acid" (Conrad, 2005).

Environmental Persistence and Toxicity of Herbicides

A comprehensive review on the environmental persistence and toxicity of herbicides, including 2,4-D, examines their widespread presence in ecosystems and potential toxic effects on non-target organisms. This research underscores the importance of developing strategies to mitigate environmental exposure, which may also apply to the study and management of "8-Methylxanthen-9-one-4-acetic acid" impacts (Islam et al., 2017).

properties

IUPAC Name

2-(8-methyl-9-oxoxanthen-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-9-4-2-7-12-14(9)15(19)11-6-3-5-10(8-13(17)18)16(11)20-12/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMULPZJAGQWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC3=C(C=CC=C3C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151825
Record name 8-Methylxanthen-9-one-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylxanthen-9-one-4-acetic acid

CAS RN

117570-76-0
Record name 8-Methylxanthen-9-one-4-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methylxanthen-9-one-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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